molecular formula C6H7NO3S2 B1327006 [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid CAS No. 1142201-30-6

[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

Cat. No.: B1327006
CAS No.: 1142201-30-6
M. Wt: 205.3 g/mol
InChI Key: CDLKLJAEUQODBU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid, designated by Chemical Abstracts Service Number 1142201-30-6, possesses the molecular formula C6H7NO3S2 and a molecular weight of 205.3 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2-methylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid, which precisely describes its structural organization and functional group arrangement. The compound's canonical Simplified Molecular Input Line Entry System representation is CSC1=NC(=O)C(S1)CC(=O)O, providing a standardized chemical notation that facilitates database searches and computational applications.

The molecular architecture incorporates three distinct structural elements that define its chemical identity and properties. The central 4-oxo-4,5-dihydro-1,3-thiazole ring system serves as the heterocyclic scaffold, providing the fundamental framework for the molecule's electronic properties and reactivity patterns. This thiazole core contains both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively, creating a five-membered ring with inherent aromaticity and electron delocalization characteristics typical of thiazole derivatives. The methylthio substituent at the 2-position introduces additional sulfur functionality through the -SCH3 group, enhancing the compound's organosulfur character and potentially influencing its nucleophilic properties. The acetic acid moiety attached to the 5-position of the thiazole ring contributes carboxylic acid functionality through the -CH2COOH group, introducing hydrogen bonding capabilities and acid-base chemistry to the molecular system.

Property Value Reference
Chemical Abstracts Service Number 1142201-30-6
Molecular Formula C6H7NO3S2
Molecular Weight 205.3 g/mol
International Union of Pure and Applied Chemistry Name 2-(2-methylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid
Canonical Simplified Molecular Input Line Entry System CSC1=NC(=O)C(S1)CC(=O)O
Standard International Chemical Identifier InChI=1S/C6H7NO3S2/c1-11-6-7-5(10)3(12-6)2-4(8)9/h3H,2H2,1H3,(H,8,9)
Standard International Chemical Identifier Key CDLKLJAEUQODBU-UHFFFAOYSA-N

The structural complexity of this compound reflects advanced synthetic methodologies in heterocyclic chemistry, where multiple functional groups are incorporated into a single molecular framework to achieve specific chemical properties. The combination of thiazole heterocycle, methylthio substitution, and carboxylic acid functionality creates a molecule with diverse reactivity potential, including nucleophilic sites at the sulfur atoms, electrophilic character within the thiazole ring, and hydrogen bonding capabilities through the carboxyl group. This multifunctional nature positions the compound within the broader category of advanced organosulfur compounds designed for specialized applications in chemical research and potential pharmaceutical development.

Historical Context in Thiazole Chemistry

The discovery and development of thiazole chemistry represents one of the most significant achievements in heterocyclic organic chemistry, establishing the foundation for understanding compounds like this compound. The formal recognition of the thiazole ring system occurred on November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber published their groundbreaking work titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," which provided the first systematic description of thiazole compounds. Hantzsch and Weber defined thiazoles as nitrogen and sulfur-containing substances with ring-like bonding and the formula (CH)NS, establishing the relationship between thiazoles and pyridine analogous to that between thiophene and benzene.

The resolution of these early debates established thiazole chemistry as a legitimate field of study with significant implications for both theoretical understanding and practical applications. Hantzsch's pioneering work demonstrated that thiazoles possessed unique electronic properties arising from the presence of both sulfur and nitrogen atoms within the five-membered ring system. The recognition that thiazoles exhibited significant pi-electron delocalization and aromatic character, evidenced by proton Nuclear Magnetic Resonance chemical shifts between 7.27 and 8.77 parts per million, established these compounds as important subjects for electronic structure studies. The calculated pi-electron density patterns identified specific sites for electrophilic substitution and hydrogen abstraction, providing the theoretical framework necessary for understanding the reactivity of complex thiazole derivatives like this compound.

The historical development of thiazole chemistry also revealed the biological significance of these compounds, establishing the context for contemporary research into thiazole derivatives. The discovery that thiamine (vitamin B1) contains a thiazole ring demonstrated the fundamental importance of these heterocycles in biological systems. Similarly, the identification of thiazole moieties in compounds such as epothilone and benzothiazole derivatives like firefly luciferin revealed the widespread occurrence of thiazole structures in natural products. This biological relevance provided the impetus for extensive research into synthetic thiazole derivatives, including complex compounds incorporating multiple functional groups such as methylthio substitution and carboxylic acid functionality.

Position in Organic Sulfur Compound Classifications

This compound occupies a distinctive position within the broader classification of organosulfur compounds, representing an advanced example of heterocyclic sulfur chemistry that incorporates multiple sulfur-containing functional groups within a single molecular framework. Organosulfur chemistry encompasses the study of organic compounds containing sulfur atoms, which are characterized by their diverse structural arrangements and unique chemical properties arising from sulfur's position in the chalcogen group. The compound under investigation contains two distinct sulfur atoms serving different chemical functions: one integrated within the thiazole heterocycle and another present in the methylthio substituent, creating a multifaceted organosulfur system with complex reactivity potential.

The thiazole ring system positions this compound within the azole family of heterocycles, which includes related structures such as imidazoles and oxazoles. However, the presence of sulfur rather than oxygen distinguishes thiazoles from oxazoles and contributes to their enhanced aromatic character and electronic properties. The planar structure of thiazoles enables significant pi-electron delocalization, creating aromatic systems with chemical stability and reactivity patterns distinct from other heterocycles. Within thiazole chemistry, the 4-oxo-4,5-dihydro substitution pattern creates a partially reduced system that differs from fully aromatic thiazoles, introducing additional complexity to the electronic structure and chemical behavior of the compound.

The methylthio substituent introduces an additional dimension to the compound's organosulfur chemistry through the presence of a thioether functional group. Thioethers, characterized by the R-S-R' structural arrangement, represent one of the fundamental classes of organosulfur compounds and exhibit distinct chemical properties compared to their oxygen analogs. The methylthio group in position 2 of the thiazole ring creates a nucleophilic center that can participate in various chemical reactions, including oxidation to sulfoxides or sulfones under appropriate conditions. This functional group also contributes to the compound's potential for metal coordination and hydrogen bonding interactions, expanding its chemical versatility beyond simple heterocyclic systems.

Organosulfur Classification Functional Group Position in Molecule Chemical Properties
Heterocyclic Sulfur Thiazole Ring Core Structure Aromatic character, electron delocalization
Thioether Methylthio (-SCH3) 2-Position Nucleophilic, oxidizable to sulfoxide/sulfone
Carboxylic Acid Acetic acid (-CH2COOH) 5-Position Hydrogen bonding, acid-base chemistry
Carbonyl Ketone (C=O) 4-Position Electrophilic character, hydrogen bonding

The carboxylic acid functionality, while not containing sulfur, significantly influences the overall chemical behavior of this organosulfur compound by introducing polar, hydrogen-bonding capabilities that affect solubility, intermolecular interactions, and potential biological activity. The combination of multiple functional groups creates a compound that transcends simple organosulfur classifications, representing instead a complex multifunctional system with properties derived from the synergistic interactions between its various chemical moieties. This structural complexity places the compound at the forefront of contemporary organosulfur chemistry, where researchers seek to develop molecules with sophisticated chemical properties through the strategic combination of multiple functional groups within carefully designed molecular frameworks.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its position as a representative member of the thiazole family, which has emerged as one of the most important scaffolds in heterocyclic chemistry and drug design. Thiazole derivatives have demonstrated remarkable versatility in biological applications, with numerous compounds showing diverse pharmacological activities including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties. The 1,3-thiazole core structure has proven to be a valuable building block for lead generation in pharmaceutical research, offering researchers access to diverse derivatives for subsequent lead optimization through systematic structural modifications.

Recent developments in thiazole chemistry have highlighted the importance of functionalized derivatives such as this compound in advancing our understanding of structure-activity relationships within this compound class. The presence of multiple functional groups, including the methylthio substituent, carbonyl group, and carboxylic acid moiety, provides numerous sites for chemical modification and optimization. Contemporary research has demonstrated that thiazole derivatives can serve as enzyme inhibitors, targeting various biological pathways through specific molecular interactions facilitated by their unique electronic properties and hydrogen bonding capabilities. The combination of aromatic thiazole character with polar functional groups creates compounds capable of engaging in complex molecular recognition processes essential for biological activity.

The synthetic accessibility of thiazole derivatives has contributed significantly to their importance in contemporary chemical research, with established methodologies enabling the preparation of complex multifunctional compounds through convergent synthetic approaches. The thiazole ring system can be constructed through well-established cyclization reactions, while subsequent functionalization allows for the introduction of specific substituents such as methylthio groups and carboxylic acid functionalities. This synthetic flexibility has enabled researchers to develop libraries of thiazole derivatives for systematic biological evaluation, contributing to the identification of new lead compounds and the optimization of existing pharmaceutical agents.

The role of thiazole derivatives in contemporary materials science and industrial applications has further enhanced their research significance beyond pharmaceutical applications. Commercial thiazole derivatives include important dyes, fungicides, and agricultural chemicals, demonstrating the broad utility of this heterocyclic system. Compounds such as thifluzamide, tricyclazole, and thiabendazole represent successful applications of thiazole chemistry in agricultural pest control, while benzothiazole derivatives serve as components in dye systems and photographic sensitizers. The development of new thiazole derivatives with enhanced properties for these applications continues to drive research interest in compounds like this compound, which may serve as precursors or intermediates in the synthesis of specialized materials.

Properties

IUPAC Name

2-(2-methylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S2/c1-11-6-7-5(10)3(12-6)2-4(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLKLJAEUQODBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Bromoacyl Derivatives with Thiocarbonyl Compounds

One effective method involves the bromination of a suitable precursor to form an α-bromoacyl intermediate, which then undergoes cyclocondensation with thiocarbonyl compounds such as thiocarbamide or thiourea derivatives. This reaction typically proceeds in acetic acid at moderate temperatures (around 60 °C), yielding 2,5-disubstituted thiazole derivatives. The methylthio group can be introduced by subsequent alkylation steps using methyl iodide or similar reagents under basic conditions.

Alkylation of Thiazol-4-one Precursors

A common route to introduce the methylthio group at the 2-position of the thiazole ring is via the alkylation of 2-thioxothiazolidin-4-one derivatives. For example, the reaction of 2-thioxothiazolidin-4-one with iodomethane in the presence of a base such as triethylamine or potassium carbonate in aqueous media efficiently yields the 2-(methylthio)thiazol-4-one intermediate. This reaction benefits from environmentally benign conditions, including the use of water as solvent and ultrasound irradiation to enhance reaction rates and yields.

Knoevenagel Condensation for Substituted Thiazole Acetic Acids

The Knoevenagel condensation between thiazol-4-one derivatives and aldehydes can be employed to introduce various substituents on the thiazole ring. In the context of preparing this compound, this method can be adapted by condensing the methylthio-substituted thiazol-4-one with appropriate aldehydes or amino acids under basic conditions (e.g., potassium carbonate in water). The reaction can be performed under ultrasound irradiation or conventional stirring, with ultrasound significantly reducing reaction times and improving yields.

One-Pot Multi-Component Reactions

Recent advances include one-pot multi-component syntheses where aromatic amines, aldehydes, mercaptoacetic acid, and catalysts such as bismuth(III) salts are combined under solvent-free or mild conditions to form thiazolidin-4-one derivatives. Although these methods are more general for thiazolidin-4-ones, they provide a framework adaptable for synthesizing the target compound by selecting appropriate starting materials and reaction conditions.

Comparative Data on Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields from representative studies relevant to the preparation of methylthio-substituted thiazole acetic acids:

Entry Method Base Solvent Temperature Time Yield (%) Notes
1 Alkylation of 2-thioxothiazolidin-4-one with iodomethane Potassium carbonate Water Room temp 1–4 min (ultrasound) 99 Ultrasound irradiation enhances yield and reduces time
2 Alkylation with triethylamine Triethylamine Water Room temp 8 min 72 Conventional stirring less efficient
3 Cyclocondensation of α-bromoacyl derivative with thiocarbamide None (acidic medium) Acetic acid 60 °C Several hours Moderate Requires bromination step first
4 One-pot multi-component synthesis Catalyst Bi(SCH2COOH)3 Solvent-free 70 °C Not specified Good General thiazolidin-4-one synthesis

Chemical Reactions Analysis

Types of Reactions

[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Enzyme Inhibition

Research indicates that [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid shows significant enzyme inhibitory properties. It has been studied for its effects on enzymes involved in various metabolic pathways, including those relevant to diseases such as malaria and cancer. For instance, studies have demonstrated its efficacy against enzymes like adenylosuccinate synthetase and deoxyuridine triphosphate nucleotidohydrolase in Plasmodium falciparum, suggesting potential for antimalarial drug development .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its thiazole structure is known to enhance the interaction with microbial targets, potentially leading to the development of new antibiotics. Preliminary studies have shown activity against various bacterial strains, indicating its utility in combating resistant infections .

Drug Development

Due to its unique chemical structure and biological activity, this compound is being explored as a lead compound in drug discovery programs. Its ability to modulate enzyme activity makes it a candidate for the development of novel therapeutics targeting specific diseases .

Cosmetic Formulations

Emerging research suggests potential applications in cosmetic formulations due to its stability and bioactivity. The compound may be incorporated into products aimed at skin health or as an active ingredient in anti-aging formulations .

Case Studies

Case Study 1: Inhibition of Plasmodium Enzymes
A study focused on the inhibition of essential enzymes in Plasmodium falciparum revealed that modifications to the structure of this compound could enhance its inhibitory potency. This research highlights the compound's potential as a scaffold for developing antimalarial agents .

Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition of growth at low concentrations, supporting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom can form bonds with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4-oxo-4,5-dihydro-1,3-thiazole derivatives. Key structural analogues include:

Compound Name Substituents at Position 2 Position 5 Substituent Key Features Reference
[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid -SMe Acetic acid Methylthio group enhances lipophilicity; acetic acid improves solubility.
N-[2-(4-Nitroanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide (12ab) -NH(4-NO₂C₆H₄) Benzamide Electron-withdrawing nitro group increases reactivity.
N-[2-(4-Methoxyphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide (10ca) -NH(4-MeOC₆H₄) Benzamide Methoxy group stabilizes enol tautomer via resonance.
{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid -NH(4-MeC₆H₄) Acetic acid Similar acetic acid moiety but with para-methylanilino substituent.
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid -S(iBu) Acetic acid Bulkier isobutylthio group increases steric hindrance.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., -NO₂ in 12ab) exhibit higher reactivity in nucleophilic reactions compared to electron-donating groups (e.g., -OMe in 10ca) .
  • Tautomerism: The methylthio group in the target compound may stabilize the keto tautomer due to its moderate electron-withdrawing nature, whereas methoxy-substituted derivatives (e.g., 10ca) favor enol tautomers .
  • Solubility : Acetic acid derivatives (e.g., target compound, ) generally exhibit higher aqueous solubility than benzamide analogues (e.g., 12ab) due to ionizable carboxyl groups.

Key Observations :

  • Catalyst-Free Methods : High yields (>80%) are achievable without catalysts for most derivatives .
  • Substituent Reactivity : Electron-deficient thioureas (e.g., 4-nitro in 12ab) react faster than electron-rich counterparts, reducing reaction times .

Spectral Characteristics

1H NMR Comparison :

  • Target Compound : The methylthio (-SMe) group appears as a singlet at δ ~2.1–2.5 ppm. The acetic acid proton resonates at δ ~3.8–4.2 ppm .
  • 12ab : The nitro group deshields aromatic protons, shifting them to δ ~8.2 ppm. The benzamide NH appears at δ ~12.2 ppm .
  • 10ca: Methoxy protons resonate at δ ~3.8 ppm, while tautomeric protons (enol/keto) appear at δ ~10.8 and 9.8 ppm, respectively .

13C NMR Comparison :

  • Target Compound : The thioether carbon (C-SMe) resonates at δ ~15–20 ppm; the carbonyl (C=O) of the acetic acid at δ ~170 ppm .
  • 12ab : The nitro group’s carbons appear at δ ~125–135 ppm, while the benzamide carbonyl is at δ ~166 ppm .

Biological Activity

[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid (CAS Number: 25220391) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring, which is known for its potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article aims to provide an in-depth analysis of the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6H7NO3S2, with a molecular weight of 205.25 g/mol. Its structure includes a methylthio group and an oxo group attached to the thiazole ring, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various thiazole compounds against both Gram-positive and Gram-negative bacteria. The compound this compound was tested alongside other derivatives and demonstrated promising results against several bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.015 mg/mL
Compound BS. aureus0.008 mg/mL
This compoundEn. cloacae0.004 mg/mL

The results indicate that this compound exhibits superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Efficacy of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound CMDA-MB-231 (Breast)15
Compound DHepG2 (Liver)10
This compoundA549 (Lung)12

These findings suggest that this compound has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have indicated that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of thiazole derivatives including this compound. The study demonstrated that this compound could significantly reduce inflammation markers in animal models of arthritis .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid and its analogs?

Answer:
The compound can be synthesized via Hantzsch thiazole cyclization , a robust method for constructing thiazole rings. For example, α-chloroglycinate esters react with thioureas under catalyst-free conditions to yield 5-acylamino-1,3-thiazoles, as demonstrated in the synthesis of structurally similar derivatives . Key steps include:

  • Reagent selection : Use of ethyl 2-chloro-2-propanamidoacetate with substituted thioureas.
  • Reaction optimization : Heating under reflux in acetic acid with sodium acetate as a base.
  • Purification : Recrystallization from DMF-acetic acid mixtures to isolate crystalline products.
    Variants like microwave-assisted synthesis (e.g., for triazole-thioacetic acids) can reduce reaction times and improve yields .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and hydrogen bonding patterns. For example, the 4-oxo group in dihydrothiazoles appears as a distinct downfield signal (~170 ppm in 13C NMR) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to verify bond lengths and angles, critical for resolving stereochemical ambiguities .
  • Mass spectrometry : High-resolution MS (e.g., exact mass analysis at 434.0849078 Da) confirms molecular formulae .

Basic: What in vitro assays are recommended to evaluate the antimicrobial activity of this compound?

Answer:
Standard assays include:

  • Agar diffusion/broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination. Triazole-thioacetic analogs show activity at MICs of 2–16 µg/mL .
  • Antifungal screening : Use Candida albicans models, assessing inhibition zones or metabolic activity via colorimetric assays (e.g., resazurin).
  • Controls : Compare to reference drugs (e.g., fluconazole) and include solvent-only controls to rule out vehicle effects.

Advanced: How can computational modeling predict the reactivity and binding interactions of this thiazole derivative?

Answer:

  • Electrostatic potential (ESP) mapping : Tools like Multiwfn calculate electron density distributions to identify nucleophilic/electrophilic sites. For example, the 4-oxo group may act as a hydrogen bond acceptor .
  • Molecular docking : Screen against targets like chemokine GPCRs using ZINC database analogs (e.g., ZINC C20028245) to predict binding affinities .
  • Density Functional Theory (DFT) : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for thiazole-based analogs?

Answer:

  • Substituent variation : Introduce methoxy, nitro, or acyl groups at the 2- or 4-positions to modulate electronic effects. For instance, 4-methoxyphenyl derivatives enhance antifungal activity due to increased lipophilicity .
  • Bioisosteric replacement : Replace the methylthio group with sulfonamide or morpholine moieties to improve solubility while retaining activity .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical functional groups (e.g., the thiazole ring and oxo group as essential motifs) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Replicate assays : Perform dose-response curves in triplicate to confirm reproducibility.
  • Purity verification : Use HPLC (≥95% purity, as in EN300-396536) to exclude impurities as confounding factors .
  • Strain-specific variability : Test across multiple microbial strains (e.g., drug-resistant vs. wild-type) to identify spectrum limitations .
  • Meta-analysis : Compare results with structurally related compounds (e.g., 2-mercapto-4-methyl-5-thiazoleacetic acid) to contextualize discrepancies .

Advanced: What advanced spectroscopic techniques resolve tautomeric or stereochemical uncertainties in this compound?

Answer:

  • Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by variable-temperature studies.
  • X-ray photoelectron spectroscopy (XPS) : Analyze sulfur oxidation states in the methylthio group to confirm bonding environments .
  • Circular Dichroism (CD) : Assign absolute configurations if chiral centers are present in derivatives .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • PPE : Use gloves, goggles, and lab coats to avoid dermal contact, as thiazole derivatives may irritate mucous membranes .
  • Ventilation : Work in a fume hood due to potential acetic acid fumes during synthesis .
  • Waste disposal : Neutralize acidic byproducts before disposal, adhering to local regulations .

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